molecular formula C14H22N2O3 B3166621 [2-Amino-2-(3-methoxy-phenyl)-ethyl]-carbamic acid tert-butyl ester CAS No. 912762-85-7

[2-Amino-2-(3-methoxy-phenyl)-ethyl]-carbamic acid tert-butyl ester

Cat. No. B3166621
CAS RN: 912762-85-7
M. Wt: 266.34 g/mol
InChI Key: PCQAWAIMUNCTQZ-UHFFFAOYSA-N
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Description

“[2-Amino-2-(3-methoxy-phenyl)-ethyl]-carbamic acid tert-butyl ester” is a research chemical . It has a molecular formula of C14H22N2O3 and a molecular weight of 266.34 g/mol .


Synthesis Analysis

The synthesis of such compounds often involves the Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign . Protodeboronation of alkyl boronic esters is another method that has been reported .


Chemical Reactions Analysis

The Suzuki–Miyaura coupling reaction is a key process in the formation of such compounds . This reaction involves the coupling of chemically differentiated fragments with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Scientific Research Applications

Overview

The compound "[2-Amino-2-(3-methoxy-phenyl)-ethyl]-carbamic acid tert-butyl ester" pertains to a class of chemicals that are often explored for their potential in various scientific and pharmacological fields. These compounds, including various esters of carbamic acid, are studied for their chemical properties, mechanisms of action, and potential applications in medicine, biotechnology, and materials science.

Chemical and Pharmacological Research

Research into carbamic acid esters, such as the one , often focuses on their synthesis, biological activity, and potential therapeutic uses. For instance, carbamates are known for their role as acetylcholinesterase inhibitors, which have implications in treatments for diseases like Alzheimer's. The study by Rosenberry and Cheung (2019) discusses the decarbamoylation of acetylcholinesterases by large carbamoyl groups, highlighting the importance of understanding the kinetics and mechanisms of these reactions for potential therapeutic applications Rosenberry & Cheung, 2019.

Biodegradation and Environmental Impact

Another area of research related to these compounds involves their biodegradation and environmental impact. The review by Thornton et al. (2020) on the biodegradation of ethyl tert-butyl ether (ETBE) in soil and groundwater provides insights into the microbial processes that can degrade similar ester compounds, which is crucial for assessing their environmental footprint and developing strategies for pollution remediation Thornton et al., 2020.

Anticancer Research

The potential anticancer properties of cinnamic acid derivatives, which share a phenyl group similar to that in the compound of interest, are explored in a review by De, Baltas, and Bedos-Belval (2011). This research highlights the importance of understanding the chemical reactivity and biological interactions of these compounds to harness their potential in anticancer therapies De, Baltas, & Bedos-Belval, 2011.

Material Science Applications

In material science, the synthesis and application of esters derived from natural or synthetic sources are of significant interest. Sevostyanova and Batashev (2023) discuss the alkoxycarbonylation of unsaturated phytogenic substrates, a process relevant to the synthesis of various esters, including carbamic acid esters. This research can inform the development of new materials and industrial processes that utilize these compounds Sevostyanova & Batashev, 2023.

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various biological targets, including enzymes, receptors, and proteins

Mode of Action

It is known that such compounds often interact with their targets through a variety of mechanisms, including binding to active sites, altering protein conformation, or modulating signal transduction pathways . The specific interactions and changes resulting from this compound’s action would depend on its precise targets.

Biochemical Pathways

Similar compounds have been found to influence a variety of biochemical pathways, including signal transduction pathways, metabolic pathways, and cell cycle regulation . The downstream effects of these pathway alterations would depend on the specific targets and mode of action of the compound.

Pharmacokinetics

Similar compounds are often well absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys . These properties can significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects.

Result of Action

Similar compounds have been found to induce a variety of effects at the molecular and cellular level, including altering protein function, modulating gene expression, and influencing cell behavior . The specific effects of this compound would depend on its targets and mode of action.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . Additionally, the compound’s action can be influenced by the physiological environment within the body, including the presence of other drugs or substances, the state of the immune system, and individual genetic factors.

properties

IUPAC Name

tert-butyl N-[2-amino-2-(3-methoxyphenyl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3/c1-14(2,3)19-13(17)16-9-12(15)10-6-5-7-11(8-10)18-4/h5-8,12H,9,15H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCQAWAIMUNCTQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C1=CC(=CC=C1)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

912762-85-7
Record name tert-butyl N-[2-amino-2-(3-methoxyphenyl)ethyl]carbamate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[2-Amino-2-(3-methoxy-phenyl)-ethyl]-carbamic acid tert-butyl ester
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[2-Amino-2-(3-methoxy-phenyl)-ethyl]-carbamic acid tert-butyl ester

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